

In-Depth Technical Guide to Methyl 4-oxocyclohexanecarboxylate

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Compound of Interest

Compound Name:	Methyl 4-oxocyclohexanecarboxylate
Cat. No.:	B120234

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics, synthesis, and reactivity of **Methyl 4-oxocyclohexanecarboxylate**, a key intermediate in pharmaceutical development.

Core Chemical and Physical Properties

Methyl 4-oxocyclohexanecarboxylate (CAS No. 6297-22-9) is a bifunctional organic molecule containing both a ketone and a methyl ester functional group.^[1] This structure makes it a versatile building block in organic synthesis.^[1] It typically appears as a colorless liquid or oil, though it can also be a white powder.^{[1][2]}

Physicochemical Data

The key quantitative properties of **Methyl 4-oxocyclohexanecarboxylate** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	6297-22-9	[3]
Molecular Formula	C ₈ H ₁₂ O ₃	[3]
Molecular Weight	156.18 g/mol	[3][4]
IUPAC Name	methyl 4-oxocyclohexane-1-carboxylate	[3]
Appearance	Colorless liquid/oil or white powder	[1][2]
Boiling Point	96-97 °C at 8.0 Torr	[2]
Density	~1.11 g/mL	[2]
Refractive Index	~1.463	[2]
LogP	0.9187	[4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of **Methyl 4-oxocyclohexanecarboxylate**.

¹H NMR (Proton NMR) Spectroscopic Data (CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ 3.70	Singlet	-OCH ₃ (Methyl ester)
~ 2.60 - 2.75	Multiplet	H-1 (Methine proton)
~ 2.25 - 2.50	Multiplet	H-3, H-5 (Axial & Equatorial)
~ 2.00 - 2.20	Multiplet	H-2, H-6 (Axial & Equatorial)

¹³C NMR (Carbon NMR) Spectroscopic Data (CDCl₃)

Chemical Shift (δ , ppm)	Carbon Assignment
~ 210	C=O (Ketone)
~ 175	C=O (Ester)
~ 52	-OCH ₃ (Methyl ester)
~ 42	C-1 (Methine carbon)
~ 40	C-3, C-5
~ 28	C-2, C-6

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2950	Strong	C-H stretch (alkane)
~ 1735	Strong, Sharp	C=O stretch (ester carbonyl)
~ 1715	Strong, Sharp	C=O stretch (ketone carbonyl)
~ 1200	Strong	C-O stretch (ester)

Mass Spectrometry (MS) Data

m/z	Assignment
156	[M] ⁺ (Molecular ion)
125	[M - OCH ₃] ⁺
97	[M - COOCH ₃] ⁺

Synthesis and Reactivity

Methyl 4-oxocyclohexanecarboxylate is a synthetic compound accessible through several routes. Its dual functionality allows it to serve as a versatile precursor in more complex syntheses.

Experimental Protocols: Synthesis

Two common methods for the preparation of **Methyl 4-oxocyclohexanecarboxylate** are detailed below.

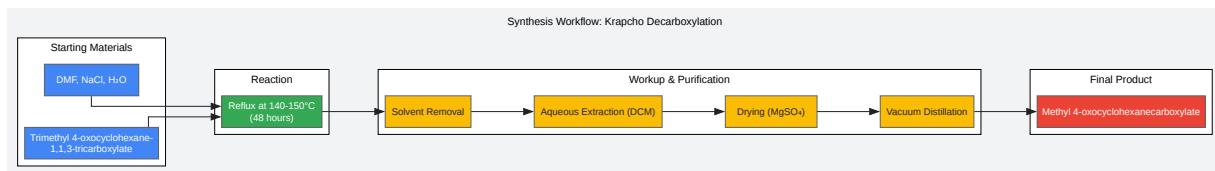
This method involves the decarboxylation of a triester precursor.[\[5\]](#)

Materials:

- Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole)
- Dimethylformamide (DMF) (240 mL)
- Sodium chloride (NaCl) (0.445 mole, 26 g)
- Water (H₂O) (0.89 mole, 16 mL)
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO₄)

Procedure:

- Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in DMF in a round-bottom flask under a nitrogen atmosphere.[\[5\]](#)
- Add sodium chloride and water to the mixture.[\[5\]](#)
- Heat the mixture to reflux and maintain for 48 hours under nitrogen.[\[5\]](#)
- After cooling, remove the solvent under reduced pressure.[\[5\]](#)
- Add water to the residue and extract the crude product into dichloromethane (3 x 100 mL).[\[5\]](#)
- Combine the organic extracts, dry over MgSO₄, and concentrate to yield a yellow oil.[\[5\]](#)
- Purify the crude product by vacuum distillation (b.p. 82°-108° C at 1.0 mm Hg) to obtain the final product.[\[5\]](#)



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Synthesis Workflow: Krapcho Decarboxylation

A common synthetic route involves the oxidation of the corresponding secondary alcohol, Methyl 4-hydroxycyclohexanecarboxylate.

Materials:

- Methyl 4-hydroxycyclohexanecarboxylate
- Dichloromethane (DCM)
- Pyridinium chlorochromate (PCC)
- Diethyl ether
- Silica gel for column chromatography

Procedure:

- Dissolve Methyl 4-hydroxycyclohexanecarboxylate in DCM in a round-bottom flask.
- Add PCC to the solution.
- Stir the reaction mixture at room temperature overnight.

- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and decant the solvent.
- Remove the remaining solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the product as a colorless oil.

Experimental Protocols: Key Reactions

The ketone functionality can be selectively reduced to a secondary alcohol.[\[6\]](#)

Materials:

- **Methyl 4-oxocyclohexanecarboxylate** (32 mmol)
- Methanol (MeOH) (40 mL)
- Sodium borohydride (NaBH₄) (32 mmol, 1.2 g)[\[6\]](#)
- 1N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine
- Sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve **Methyl 4-oxocyclohexanecarboxylate** in MeOH in a flask and cool to 0°C.[\[6\]](#)
- Slowly add NaBH₄ to the cooled solution.[\[6\]](#)
- Allow the mixture to warm to room temperature and stir for 13 hours.[\[6\]](#)
- Quench the reaction with 1N HCl.[\[6\]](#)

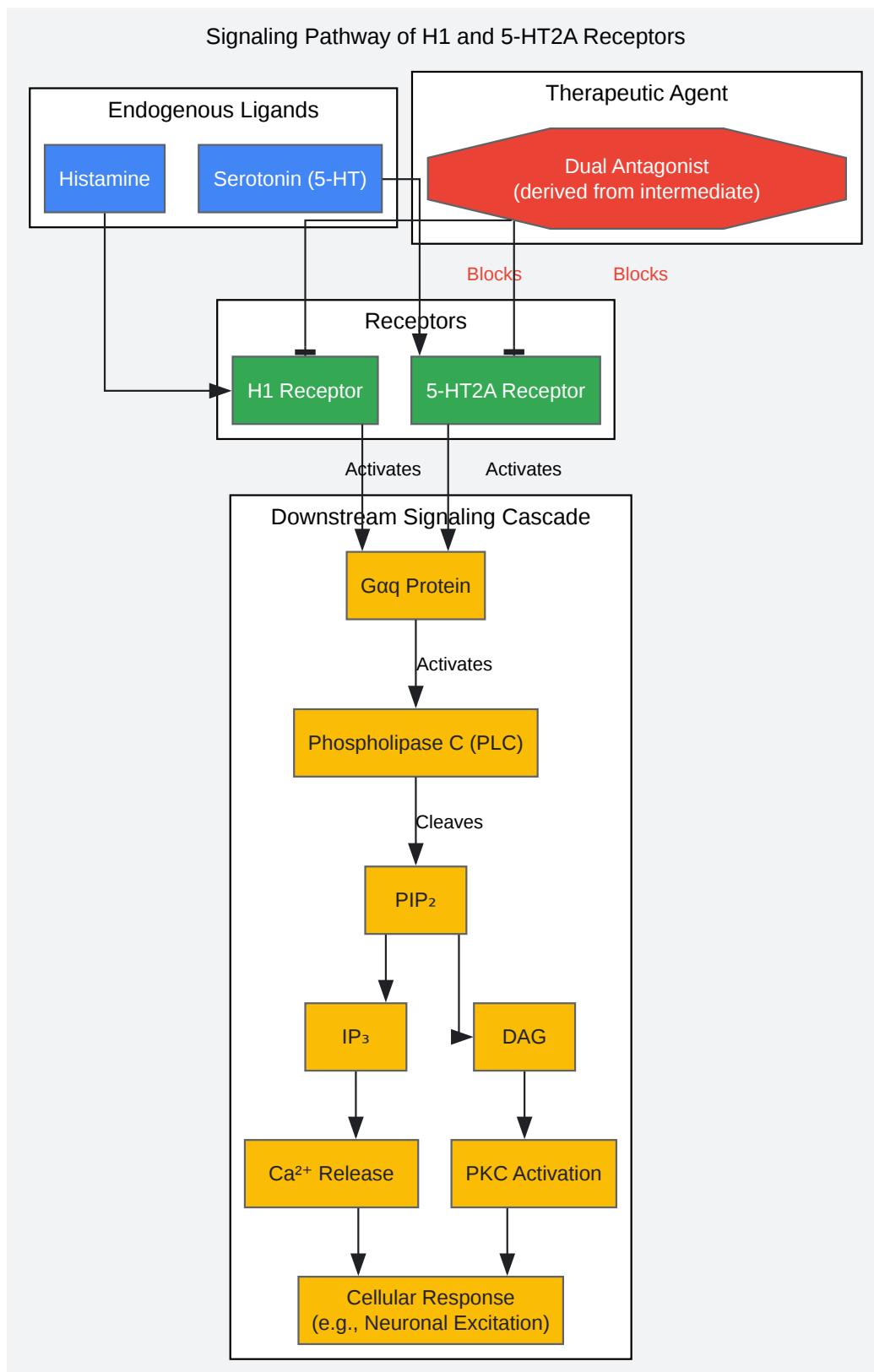
- Extract the product with EtOAc twice.
- Combine the organic layers, wash with brine, dry over Na_2SO_4 , and filter.^[6]
- Concentrate the filtrate under vacuum.
- Purify the crude product by column chromatography (SiO_2 , 0-50% EtOAc/hexane) to afford Methyl 4-hydroxycyclohexanecarboxylate as a colorless oil.^[6]

Applications in Drug Development

Methyl 4-oxocyclohexanecarboxylate is a crucial intermediate in the pharmaceutical industry.^[1] Its primary significance lies in its role as a precursor for the synthesis of imidazobenzazepine derivatives.^[1] These derivatives are potent dual H1/5-HT2A antagonists, which are investigated for the treatment of sleep disorders.^[1]

Signaling Pathway of Dual H1/5-HT2A Antagonism

The therapeutic effect of the final drug products derived from this intermediate is based on the simultaneous blockade of the Histamine H1 and Serotonin 5-HT2A receptors. Both of these are G-protein coupled receptors (GPCRs) that signal through the $\text{G}\alpha\text{q}$ pathway.^[7] Antagonism of these receptors prevents the downstream signaling cascade that leads to wakefulness and other neuronal activities.

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